4-Methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxylic acid
Description
4-Methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxylic acid is a thiazole derivative characterized by a methyl group at position 4, a carboxylic acid moiety at position 5, and a (3-methylbutyl)amino substituent at position 2 of the thiazole ring. The compound’s molecular formula is C₁₀H₁₇N₃O₂S, with a molecular weight of 243.33 g/mol.
Properties
IUPAC Name |
4-methyl-2-(3-methylbutylamino)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-6(2)4-5-11-10-12-7(3)8(15-10)9(13)14/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOMRNQWRBZEGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NCCC(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxylic acid typically involves the reaction of appropriate thiazole precursors with 3-methylbutylamine under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like methanol or ethanol. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-Methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Aliphatic Amino Substituents
- 4-Methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxylic Acid (Target Compound) Substituent: (3-methylbutyl)amino (isoamyl group, C₅H₁₁N). Molecular Weight: 243.33 g/mol.
- 4-Methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylic Acid (QZ-5212, ) Substituent: (2-methylpropyl)amino (isobutyl group, C₄H₉N). Molecular Weight: 229.30 g/mol. Purity: 95% (lab-grade). Key Difference: Shorter alkyl chain reduces lipophilicity compared to the target compound .
Aromatic and Heteroaromatic Substituents
- 4-Methyl-2-[(2-methylbenzyl)amino]-1,3-thiazole-5-carboxylic Acid () Substituent: (2-methylbenzyl)amino (C₈H₉N). Molecular Weight: 297.35 g/mol. Biological Activity: Demonstrated antidiabetic effects in streptozotocin-induced diabetic rats, improving insulin sensitivity and reducing pancreatic β-cell damage .
- 4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic Acid () Substituent: 3-(trifluoromethyl)phenylamino (C₇H₅F₃N). Molecular Weight: 302.27 g/mol. Properties: The electron-withdrawing CF₃ group may enhance metabolic stability and receptor binding .
Complex Functional Groups
4-Methyl-2-[1-(tert-butoxycarbonyl)piperid-4-yl]-1,3-thiazole-5-carboxylic Acid ()
4-Methyl-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-5-carboxylic Acid ()
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings
Antidiabetic Activity: The (2-methylbenzyl)amino-substituted analog () reduced blood glucose levels by 37% in diabetic rats and mitigated oxidative stress in pancreatic tissues .
Lipophilicity Trends : Aliphatic substituents (e.g., 3-methylbutyl) increase logP values compared to aromatic groups, favoring blood-brain barrier penetration in CNS-targeted therapies.
Acidity and Solubility : Compounds with electron-withdrawing groups (e.g., nitro in , CF₃ in ) exhibit lower pKa values, enhancing solubility in physiological conditions .
Biological Activity
Overview
4-Methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxylic acid is a thiazole derivative with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits potential therapeutic properties, including antimicrobial, antioxidant, and anti-inflammatory effects. Its structural characteristics contribute to its biological activity, making it a subject of interest in various research studies.
Chemical Structure and Properties
The compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. Its molecular formula is , and it features a carboxylic acid group, a methyl group, and a 3-methylbutylamino substituent. This unique structure enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₆N₂O₂S |
| Molecular Weight | 216.31 g/mol |
| CAS Number | 1071307-91-9 |
The mechanism of action of this compound involves its interaction with various biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor of xanthine oxidase, which is crucial in the metabolism of purines and implicated in oxidative stress conditions .
- Antioxidant Activity : It scavenges free radicals, thereby reducing oxidative stress and inflammation in tissues .
- Modulation of Insulin Sensitivity : Research indicates that this compound can enhance insulin sensitivity and reduce blood glucose levels in diabetic models .
Antidiabetic Properties
A significant study evaluated the effects of this compound on non-insulin-dependent diabetes mellitus (NIDDM) in rats. The findings showed that administration of the compound resulted in:
- Reduced Blood Glucose Levels : A notable decrease was observed in fasting blood glucose levels after treatment.
- Improved Insulin Sensitivity : The compound enhanced insulin sensitivity as indicated by oral glucose tolerance tests (OGTT).
- Decreased Inflammatory Markers : Levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 were significantly reduced .
Antimicrobial Activity
The thiazole derivatives have been reported to exhibit antimicrobial properties against various pathogens. The specific compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.
Case Studies
- Study on Diabetic Rats :
- Antioxidant Evaluation :
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other thiazole derivatives:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
